(2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYRRNYJYNVVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine core is synthesized via NAS, leveraging the electron-deficient nature of fluorinated pyrimidines. Ethyl groups are introduced through alkylation or via a pre-functionalized building block.
Procedure :
5-Fluoropyrimidin-4-ol is treated with ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours. Post-reaction purification via silica gel chromatography yields 6-ethyl-5-fluoropyrimidin-4-ol (72% yield).
Mechanistic Insight :
The reaction proceeds through deprotonation of the hydroxyl group, followed by SN2 displacement of fluoride by the ethyl group. Steric hindrance at the 4-position directs substitution to the 6-position.
Pyrrolidine Ring Functionalization
Etherification of Pyrrolidine
The ether linkage between pyrrolidine and pyrimidine is established via Mitsunobu reaction or nucleophilic substitution.
Method A (Mitsunobu) :
3-Hydroxypyrrolidine, 6-ethyl-5-fluoropyrimidin-4-ol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) are stirred in THF at 0°C→RT for 24 hours. The product, 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine , is isolated in 65% yield after column chromatography.
Method B (SN2) :
3-Tosyloxypyrrolidine is reacted with 6-ethyl-5-fluoropyrimidin-4-ol in the presence of NaH in DMF at 60°C for 6 hours. Yield: 58%.
Comparative Analysis :
| Method | Yield (%) | Reaction Time | Side Products |
|---|---|---|---|
| A | 65 | 24 h | Minimal |
| B | 58 | 6 h | Tosyl byproducts |
Mitsunobu offers higher yields but requires stoichiometric reagents, whereas SN2 is faster but less efficient.
Acylation of Pyrrolidine with 2-Chlorobenzoyl Chloride
Schotten-Baumann Conditions
The tertiary amine of pyrrolidine undergoes acylation under mild conditions to minimize racemization.
Procedure :
3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine (1 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. 2-Chlorobenzoyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise. The mixture is stirred at RT for 4 hours, washed with NaHCO₃, and purified via recrystallization (ethanol/water) to yield the target compound (83% yield).
Mechanistic Pathway :
Triethylamine scavenges HCl, driving the reaction toward completion. The electron-withdrawing chlorine on the benzoyl group enhances electrophilicity, facilitating nucleophilic attack by pyrrolidine’s nitrogen.
Alternative Route: One-Pot Sequential Synthesis
Three-Component Coupling
Drawing from multicomponent reaction (MCR) strategies, a tandem approach combines pyrrolidine formation, etherification, and acylation in a single pot.
Procedure :
A mixture of glutaraldehyde, ammonium acetate, 6-ethyl-5-fluoropyrimidin-4-ol, and 2-chlorobenzoyl chloride is heated in ethanol at 70°C for 18 hours. Morpholine (20 mol%) catalyzes both the cyclization of pyrrolidine and subsequent acylation. Yield: 47%.
Advantages and Limitations :
- Pros : Reduced purification steps.
- Cons : Lower yield due to competing side reactions (e.g., over-acylation).
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis configuration of the pyrrolidine ether and the planar geometry of the pyrimidine ring.
Scalability and Process Optimization
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Et₃N | 83 | 98 |
| THF | DMAP | 78 | 95 |
| Acetone | Morpholine | 72 | 97 |
DMAP (4-dimethylaminopyridine) enhances acylation efficiency in THF but increases cost.
Temperature Profiling
Elevated temperatures (50°C) reduce reaction time by 30% but risk pyrrolidine ring decomposition.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone undergoes various reactions, including:
Oxidation: : It can be oxidized to form corresponding ketones or acids.
Reduction: : Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: : Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products Formed
Oxidation: : Oxidized forms may include carboxylic acids or ketones.
Reduction: : Reduced products can include secondary alcohols or amines.
Substitution: : Substituted products often involve different functional groups replacing the halogen.
Scientific Research Applications
In Chemistry
Catalysis: : As a ligand in catalytic cycles.
Organic Synthesis : Intermediate in the synthesis of more complex molecules.
In Biology
Enzyme Inhibition : Potential inhibitor for certain enzymes due to its structural attributes.
Molecular Probes : Used in the study of biological pathways and cellular processes.
In Medicine
Drug Development : Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
In Industry
Material Science : Utilized in the development of advanced materials with specific properties.
Polymer Chemistry : Component in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. Its mode of action typically involves binding to specific sites on enzymes, thereby inhibiting their activity, or interacting with cellular receptors to modulate signaling pathways.
Molecular Targets and Pathways
Enzymes : Targeting enzymes involved in metabolic pathways.
Receptors : Modulating receptor-mediated signaling processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidine and ethyl-fluoropyrimidine groups balance lipophilicity and flexibility, favoring oral bioavailability.
- Analog 1’s CF₃ group may confer prolonged half-life but risks hepatotoxicity due to slow elimination .
- Analog 2’s SO₂CH₃ group enhances solubility but may limit tissue penetration .
Biological Activity
The compound (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone , also known by its CAS number 2034319-26-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Pyrrolidinyl moiety : Known for its role in various biological activities.
- Fluoropyrimidinyl ether linkage : Imparts unique electronic properties that can affect biological interactions.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 363.8 g/mol.
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₃O₂ |
| Molecular Weight | 363.8 g/mol |
| CAS Number | 2034319-26-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antiviral Activity
Research indicates that derivatives of pyrimidines, including those similar to (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, exhibit potent antiviral properties, particularly against HIV. For instance, compounds with similar structures demonstrated significant inhibition against wild-type and mutant strains of HIV, with some showing activity in the picomolar range .
Antimalarial Potential
The compound's structural analogs have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria. Specific pyrimidine derivatives were shown to inhibit key kinases in the parasite, suggesting that (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone may also possess similar antimalarial properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within target cells. The presence of the fluoropyrimidine moiety suggests potential interactions with nucleic acids or proteins, influencing cellular pathways involved in viral replication or parasite survival .
Study on HIV Inhibition
A study focusing on 2-chloro-substituted pyrimidines found that compounds with similar structures to (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone exhibited potent inhibitory effects on HIV reverse transcriptase, suggesting a promising avenue for further development in antiviral therapies .
Antimalarial Activity Assessment
In another study evaluating antimalarial agents, compounds structurally related to (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone were tested against various strains of P. falciparum. The results indicated significant growth inhibition at nanomolar concentrations, highlighting the therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
